![molecular formula C16H15Cl2NO3S B5769752 methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)
methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, also known as Diclazuril, is a chemical compound that belongs to the benzene and thiophene class of organic compounds. It is commonly used in veterinary medicine as an antiprotozoal agent to treat coccidiosis in livestock.
Mechanism of Action
Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate works by inhibiting the mitochondrial ATP synthesis in the coccidian parasite, leading to the death of the parasite. It also disrupts the parasite's ability to replicate and invade host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. It is rapidly absorbed and distributed in the body, with the highest concentrations found in the liver and kidneys. It is metabolized by the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been widely used in laboratory experiments due to its high efficacy against coccidian parasites and low toxicity in animals. However, its use is limited by its high cost and limited availability in some regions.
Future Directions
1. Investigation of the potential use of diclazuril in the treatment of other parasitic infections.
2. Development of more cost-effective synthesis methods for diclazuril.
3. Investigation of the long-term effects of diclazuril on animal health and the environment.
4. Development of alternative antiprotozoal agents with improved efficacy and safety profiles.
5. Investigation of the potential use of diclazuril in human medicine.
In conclusion, diclazuril is a promising antiprotozoal agent that has been extensively studied for its efficacy against coccidian parasites in livestock. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well documented. Further research is needed to explore its potential use in the treatment of other parasitic infections and to develop more cost-effective synthesis methods.
Synthesis Methods
Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is synthesized by the reaction of 2,6-dichlorobenzoyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base, followed by the reaction of the resulting acid chloride with methylamine.
Scientific Research Applications
Methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been extensively studied for its antiprotozoal activity against various species of coccidia in livestock. It has also been investigated for its potential use in the treatment of other parasitic infections such as cryptosporidiosis and toxoplasmosis.
properties
IUPAC Name |
methyl 2-[[2-(2,6-dichlorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-3-9-7-11(16(21)22-2)15(23-9)19-14(20)8-10-12(17)5-4-6-13(10)18/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXNFSPFAOPHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.